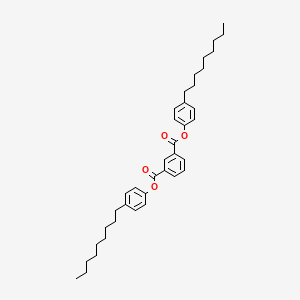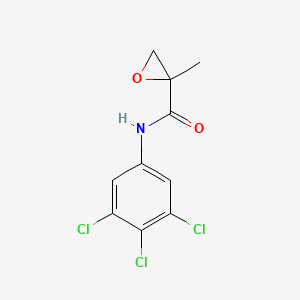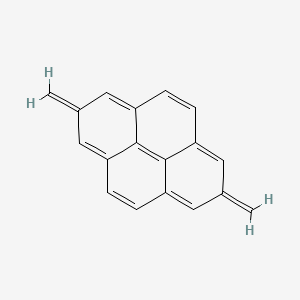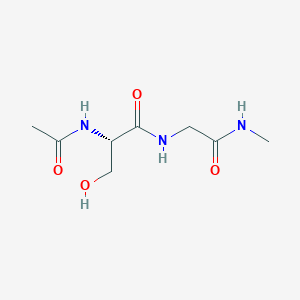
sodium;cyclopenta-2,4-dien-1-ylmethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene is an organosodium compound with the molecular formula C12H11Na. This compound is part of the cyclopentadienyl family, which is known for its significant role in organometallic chemistry. The cyclopentadienyl anion is a versatile ligand that forms stable complexes with various metals, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene can be synthesized by treating cyclopentadiene with sodium. The reaction typically involves heating a suspension of molten sodium in dicyclopentadiene. The process can be represented by the following reaction:
2Na+2C5H6→2NaC5H5+H2
In this reaction, sodium cyclopentadienide is formed, which can then be further reacted with benzyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the reactive sodium metal and cyclopentadiene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienyl ketones or alcohols.
Reduction: Reduction reactions can convert the compound into cyclopentadienyl hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and organometallic reagents (Grignard reagents) are frequently employed.
Major Products Formed
Oxidation: Cyclopentadienyl ketones and alcohols.
Reduction: Cyclopentadienyl hydrocarbons.
Substitution: Various substituted cyclopentadienyl derivatives.
Applications De Recherche Scientifique
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metallocenes and other organometallic complexes. These complexes are valuable catalysts in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of polymers and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of sodium;cyclopenta-2,4-dien-1-ylmethylbenzene involves its ability to form stable complexes with metals. The cyclopentadienyl anion acts as a ligand, coordinating with metal atoms through its π-electrons. This interaction stabilizes the metal center and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium cyclopentadienide (NaCp): A closely related compound where the cyclopentadienyl anion is not substituted with a benzyl group.
Cyclopentadienyliron dicarbonyl dimer: An organometallic compound with iron as the central metal.
Cyclopentadienone: An organic compound with a similar cyclopentadienyl structure but different functional groups.
Uniqueness
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene is unique due to the presence of both the cyclopentadienyl and benzyl groups. This combination enhances its reactivity and allows for the formation of more complex and diverse organometallic structures. Its ability to act as a versatile ligand makes it particularly valuable in the synthesis of novel catalysts and materials.
Propriétés
Numéro CAS |
64065-31-2 |
|---|---|
Formule moléculaire |
C12H11Na |
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
sodium;cyclopenta-2,4-dien-1-ylmethylbenzene |
InChI |
InChI=1S/C12H11.Na/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;/h1-9H,10H2;/q-1;+1 |
Clé InChI |
QQEXCHQODGHZFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[C-]2C=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)




![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)





![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)

![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
